![molecular formula C12H9NO3 B6414276 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261937-33-0](/img/structure/B6414276.png)
2-(3-Carboxyphenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% (2-CPH-95) is a synthetic compound that has been studied for its potential in various scientific applications. This compound has been found to have properties that are useful for a variety of biochemical and physiological applications, as well as for laboratory experiments.
Mechanism of Action
2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% is believed to act by forming a covalent bond between the carboxyl group of the 3-carboxyphenylacetone and the hydroxyl group of the 4-hydroxycoumarin. This covalent bond is believed to be responsible for the formation of the 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% molecule.
Biochemical and Physiological Effects
2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. It has also been found to have antifungal activity against Candida albicans. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and its synthesis is relatively straightforward. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% in laboratory experiments. It is not very soluble in water, and it has a relatively low solubility in organic solvents. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of its use in laboratory experiments.
Future Directions
There are a number of potential future directions for the study of 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and biotechnology. In addition, further research into its effects on different organisms, such as plants and animals, could be beneficial. Finally, research into its potential toxicity and safety profile could help to determine its suitability for use in various applications.
Synthesis Methods
2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% can be synthesized from a variety of starting materials, including 4-hydroxycoumarin, 3-carboxybenzaldehyde, and 3-carboxyphenylacetone. The synthesis involves the condensation of 4-hydroxycoumarin and 3-carboxybenzaldehyde in the presence of an acid catalyst to form a Schiff base. This Schiff base is then reacted with 3-carboxyphenylacetone in the presence of an alkaline catalyst to form 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95%.
Scientific Research Applications
2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% has been studied for its potential in various scientific applications. It has been found to be a useful reagent in the synthesis of a range of compounds, including 2-methyl-4-hydroxypyridine and 2-ethyl-4-hydroxypyridine. It has also been found to be a useful reagent in the synthesis of novel heterocyclic compounds, such as 2-methyl-3-carboxyphenyl-4-hydroxypyridine and 2-ethyl-3-carboxyphenyl-4-hydroxypyridine.
properties
IUPAC Name |
3-(4-oxo-1H-pyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-4-5-13-11(7-10)8-2-1-3-9(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPOLIPLADPHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692541 |
Source
|
Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxyphenyl)-4-hydroxypyridine | |
CAS RN |
1261937-33-0 |
Source
|
Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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